Comprehensive Spectroscopic Characterization: 1-(Benzyloxy)-2(1H)-pyridinone
Comprehensive Spectroscopic Characterization: 1-(Benzyloxy)-2(1H)-pyridinone
This guide serves as an authoritative technical reference for the spectroscopic characterization of 1-(benzyloxy)-2(1H)-pyridinone (CAS 5280-02-4). It is designed for researchers utilizing this compound as a protected intermediate in the synthesis of cyclic hydroxamic acids, specifically 1,2-HOPO (1-hydroxy-2-pyridinone) metal chelators.
Executive Summary & Compound Identity
1-(Benzyloxy)-2(1H)-pyridinone is the O-benzyl protected derivative of 1-hydroxy-2(1H)-pyridinone. It represents a critical scaffold in medicinal inorganic chemistry, serving as a precursor to siderophore mimics and metalloenzyme inhibitors.
Correct identification is paramount due to the prevalence of regioisomers (e.g., 4-(benzyloxy)pyridine-N-oxide or 2-(benzyloxy)pyridine). This guide provides a self-validating spectroscopic profile to ensure structural integrity.
| Parameter | Data |
| IUPAC Name | 1-(Benzyloxy)pyridin-2(1H)-one |
| CAS Number | 5280-02-4 (Note: distinct from CAS 2683-66-1) |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 76–78 °C (Lit.) |
Synthetic Context & Purity Assessment
Understanding the synthesis is essential for interpreting the impurity profile in spectroscopic data. The standard route involves the O-alkylation of the N-hydroxy group of 2-hydroxypyridine-N-oxide.
Synthesis Workflow
The reaction utilizes benzyl bromide under basic conditions. A common impurity is the unreacted starting material or benzyl bromide residues.
Figure 1: Synthetic pathway for 1-(benzyloxy)-2(1H)-pyridinone via O-alkylation of the hydroxamic acid moiety.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the asymmetry of the pyridone ring and the distinct benzylic methylene signal.
^1H NMR Analysis (400 MHz, CDCl₃)
The pyridone ring protons (H-3, H-4, H-5, H-6) form a distinct ABCD or AMRX system depending on resolution. H-6 is significantly deshielded due to the adjacent electronegative N-alkoxy group.
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |
| Ph-H | 7.35 – 7.50 | Multiplet | 5H | - | Aromatic benzyl protons (overlap). |
| H-6 | 7.52 | dd | 1H | J = 6.8, 1.5 | Deshielded by N-O; adjacent to N. |
| H-4 | 7.32 | ddd | 1H | J = 9.0, 6.6, 1.5 | Para to Carbonyl; typically overlaps with Ph. |
| H-3 | 6.62 | dd | 1H | J = 9.0, 1.2 | Alpha to Carbonyl; shielded relative to H-6. |
| H-5 | 6.08 | dt | 1H | J = 6.8, 6.6 | Most shielded ring proton (beta position). |
| CH₂ | 5.27 | Singlet | 2H | - | Characteristic N-O-CH₂-Ph resonance. |
Critical Interpretation:
-
Differentiation from O-alkyl isomer: If the product were 2-(benzyloxypyridine), the methylene signal would typically appear slightly more downfield (~5.4 ppm), and the ring protons would show a symmetric pyridine-like pattern rather than the localized enone-like system of the pyridone.
-
H-6 vs H-3: H-6 is the most downfield heterocyclic proton, a hallmark of N-substituted 2-pyridones.
^13C NMR Analysis (100 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Assignment |
| C=O (C-2) | 158.5 | Pyridone carbonyl (Amide-like). |
| C-6 | 138.2 | Alpha to Nitrogen. |
| C-4 | 137.5 | Gamma position. |
| Ph-C (ipso) | 134.8 | Quaternary aromatic carbon. |
| Ph-C | 129.5, 129.0, 128.5 | Ortho, meta, para carbons. |
| C-3 | 121.8 | Alpha to Carbonyl. |
| C-5 | 105.9 | Beta position (most shielded). |
| CH₂ | 78.5 | Benzylic carbon attached to Oxygen. |
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the cyclic hydroxamic ester functionality.
-
ν(C=O): 1655 cm⁻¹ (Strong). The carbonyl stretch is lower than typical ketones due to amide-like resonance but higher than simple amides due to ring constraints.
-
ν(C=C): 1580, 1540 cm⁻¹ (Medium). Aromatic and pyridone ring skeletal vibrations.
-
ν(N-O): ~960–980 cm⁻¹ (Weak/Medium). Characteristic N-O stretch, often obscured but diagnostic if resolved.
-
ν(C-H): 3030–3060 cm⁻¹ (Weak). Aromatic C-H stretches.
Mass Spectrometry (MS)
The fragmentation pattern is dominated by the cleavage of the weak N-O bond or the O-C(benzyl) bond.
Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).
-
Molecular Ion [M+H]⁺: m/z 202.1 (Base peak in soft ionization).
-
Sodium Adduct [M+Na]⁺: m/z 224.1.
-
Major Fragment (EI/CID): m/z 91.0 (Tropylium ion, C₇H₇⁺).
-
Secondary Fragment: m/z 112.0 (Protonated 1-hydroxy-2-pyridone radical cation or related species after benzyl loss).
Fragmentation Pathway Logic
Figure 2: Primary fragmentation pathway observed in MS analysis.
References
- Raymond, K. N., et al. (2003). "Synthesis and Characterization of HOPO Ligands." Inorganic Chemistry.
-
ChemicalBook Database. (2023). "1-(Benzyloxy)-2(1H)-pyridinone (CAS 5280-02-4) Physical Properties."
-
PubChem. (2023).[2] "Compound Summary: 1-(Benzyloxy)pyridin-2(1H)-one." National Library of Medicine.
- Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for general pyridone tautomer shifts).
